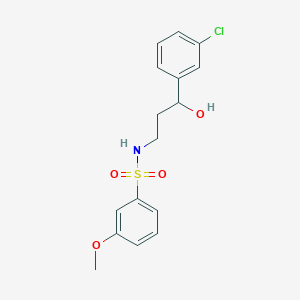

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methoxybenzenesulfonamide

Description

N-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a 3-chlorophenyl group attached to a hydroxypropyl chain and a 3-methoxybenzenesulfonamide moiety. Sulfonamides are widely studied for their diverse biological activities, including enzyme inhibition and receptor modulation, often influenced by substituents like halogens, methoxy groups, and hydroxyl chains .

Properties

IUPAC Name |

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO4S/c1-22-14-6-3-7-15(11-14)23(20,21)18-9-8-16(19)12-4-2-5-13(17)10-12/h2-7,10-11,16,18-19H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHORRRJGAHFCRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NCCC(C2=CC(=CC=C2)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methoxybenzenesulfonamide typically involves multiple steps. One common route includes the reaction of 3-chlorobenzaldehyde with a suitable hydroxypropylating agent to form the intermediate 3-(3-chlorophenyl)-3-hydroxypropyl derivative. This intermediate is then reacted with 3-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methoxybenzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in dry ether under reflux.

Substitution: Sodium methoxide in methanol at elevated temperatures.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Research

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methoxybenzenesulfonamide is being investigated for its potential as an anti-inflammatory and analgesic agent. Its structural similarity to other sulfonamides suggests it may inhibit certain enzymes involved in inflammatory pathways.

Antimicrobial Activity

Sulfonamides are known for their antibacterial properties. Research indicates that derivatives like this compound could be effective against various bacterial strains, making it a candidate for developing new antibiotics.

Cancer Research

There is ongoing research into the compound's potential as an anticancer agent. Preliminary studies suggest that it may induce apoptosis in cancer cells, though further investigation is necessary to confirm these effects and elucidate the underlying mechanisms.

Neuropharmacology

Recent studies have explored the neurotropic activity of similar compounds, indicating that modifications to the sulfonamide structure can enhance neuroprotective effects. This opens avenues for investigating this compound in neurodegenerative disease models.

Case Study 1: Anti-inflammatory Properties

In a study published in PubMed, researchers evaluated the anti-inflammatory effects of various sulfonamide derivatives, including this compound. The results indicated a significant reduction in inflammatory markers in vitro, suggesting the compound's potential as an anti-inflammatory drug .

Case Study 2: Antimicrobial Efficacy

A comparative study highlighted the antimicrobial efficacy of sulfonamides against resistant bacterial strains. This compound demonstrated promising results, inhibiting growth in several tested strains, thus supporting its development as a novel antibiotic .

Case Study 3: Neuroprotective Effects

Research into neuroprotective agents revealed that compounds with similar structures exhibited beneficial effects on neuronal survival under stress conditions. This compound was included in this investigation, showing potential for further exploration in neuropharmacology .

Mechanism of Action

The mechanism of action of N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methoxybenzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This can lead to the disruption of metabolic pathways and cellular processes.

Comparison with Similar Compounds

Role of the Hydroxypropyl Chain

This chain may improve solubility in polar solvents or binding to hydrophilic biological targets.

Halogen Substituent Effects

Methoxy vs. Acetyl Groups

The methoxy group in the target compound and ’s analog is electron-donating, which may stabilize aromatic rings via resonance.

Sulfonamide vs. Amide Backbone

Compared to the cyanopropenamide derivative (), the sulfonamide group in the target compound offers stronger acidity (due to the sulfonyl group) and different hydrogen-bonding capabilities. Amides, such as those in , are generally less acidic but may exhibit greater conformational flexibility .

Biological Activity

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methoxybenzenesulfonamide is a sulfonamide compound characterized by its unique structural features, including a chlorophenyl moiety and a methoxybenzenesulfonamide group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

- Molecular Formula : CHClN OS

- Molecular Weight : 355.8 g/mol

- CAS Number : 2034466-99-2

Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways, which are crucial for bacterial survival. The specific activity of this compound against different bacterial strains remains to be fully elucidated but shows promise based on related compounds.

- Anticancer Activity : Investigations into similar sulfonamide structures have shown potential anticancer effects, particularly through mechanisms involving apoptosis induction and cell cycle arrest. The specific pathways affected by this compound are still under investigation, but it is hypothesized that its structural components may enhance its effectiveness against certain cancer types .

- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes, including those involved in inflammatory processes. This is particularly relevant in conditions such as arthritis and other inflammatory diseases, where enzyme inhibitors are sought for therapeutic intervention .

The biological activity of this compound is likely mediated through several mechanisms:

- Targeting Enzymatic Pathways : The sulfonamide group can mimic p-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thus inhibiting bacterial growth.

- Receptor Modulation : The compound may interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.

- Cellular Uptake Mechanisms : Understanding how this compound is absorbed and metabolized within cellular environments can provide insights into its efficacy and potential side effects.

Table 1: Summary of Biological Activities

Q & A

Q. What are the critical steps and optimization strategies for synthesizing N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methoxybenzenesulfonamide?

The synthesis involves multi-step organic reactions, including sulfonamide coupling and hydroxylation. Key steps include:

- Sulfonamide formation : Reacting 3-methoxybenzenesulfonyl chloride with a chlorophenyl-propanol intermediate under controlled pH (8–9) to prevent hydrolysis .

- Hydroxylation : Selective oxidation of the propyl chain using catalytic MnO₂ or enzymatic methods to achieve stereochemical control .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures to ≥98% purity .

Optimization focuses on reaction time, solvent polarity, and catalyst loading to minimize byproducts like N-alkylated derivatives .

Q. Which spectroscopic and chromatographic methods are essential for structural confirmation?

- NMR : H and C NMR to verify sulfonamide linkage (δ 7.5–8.0 ppm for aromatic protons) and hydroxypropyl group (δ 1.8–2.2 ppm for CH₂) .

- IR : Peaks at 1150–1250 cm⁻¹ (S=O stretching) and 3400 cm⁻¹ (–OH) confirm functional groups .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z 394.08) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity and detect trace impurities .

Q. How can preliminary biological activity screening be designed for this compound?

- In vitro assays : Use enzyme inhibition models (e.g., carbonic anhydrase or kinase assays) to evaluate IC₅₀ values .

- Cellular toxicity : MTT assays on human cell lines (e.g., HEK-293) to determine LD₅₀ .

- Controls : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) and solvent-only blanks to isolate compound-specific effects .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

- Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2 or 5-lipoxygenase) .

- ADMET prediction : Tools like SwissADME assess logP (target ≤3.5), blood-brain barrier permeability, and CYP450 metabolism risks .

- MD simulations : GROMACS to analyze conformational stability in aqueous and lipid bilayer environments over 100 ns trajectories .

Q. What experimental design strategies minimize side reactions during large-scale synthesis?

- Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial matrix) to test variables: temperature (25–60°C), catalyst loading (5–15 mol%), and solvent polarity (THF vs. DMF) .

- Continuous flow chemistry : Microreactors reduce reaction time and improve heat transfer, suppressing dimerization byproducts .

- In-line analytics : PAT (Process Analytical Technology) tools like FTIR probes monitor reaction progress in real time .

Q. How can contradictory results in enzyme inhibition assays be resolved?

- Orthogonal assays : Validate activity using fluorescence-based assays (e.g., FAM-labeled substrates) alongside traditional UV-Vis methods .

- Kinetic analysis : Calculate values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

- Protein crystallography : Resolve X-ray structures of compound-protein complexes to confirm binding modes (e.g., PDB deposition) .

Q. What methodologies elucidate the role of the 3-chlorophenyl group in biological activity?

- SAR studies : Synthesize analogs with substituents (e.g., 3-fluorophenyl or 3-methylphenyl) and compare IC₅₀ values .

- Electrostatic potential maps : DFT calculations (Gaussian 16) identify electron-deficient regions influencing π-π stacking with aromatic residues .

- Isothermal titration calorimetry (ITC) : Quantify binding entropy/enthalpy changes to differentiate hydrophobic vs. halogen-bonding interactions .

Q. How can stability studies under varying pH and temperature conditions be structured?

- Forced degradation : Expose the compound to 0.1M HCl (gastric pH), PBS (pH 7.4), and 0.1M NaOH (intestinal pH) at 37°C for 24–72 hours .

- LC-MS/MS analysis : Monitor degradation products (e.g., sulfonic acid derivatives) and quantify half-life using first-order kinetics .

- Accelerated stability testing : Store samples at 40°C/75% RH for 1–3 months and assess crystallinity via PXRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.